3'-Azetidinomethyl-2,5-dimethylbenzophenone
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Overview
Description
3’-Azetidinomethyl-2,5-dimethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-2,5-dimethylbenzophenone typically involves the reaction of 2,5-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Catalyst: Acidic or basic catalysts to facilitate the reaction
Solvent: Organic solvents such as toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of 3’-Azetidinomethyl-2,5-dimethylbenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions
Major Products
The major products formed from these reactions include various substituted benzophenones, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
3’-Azetidinomethyl-2,5-dimethylbenzophenone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials, coatings, and polymers
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3’-Aminomethyl-2,5-dimethylbenzophenone
- 3’-Hydroxymethyl-2,5-dimethylbenzophenone
- 3’-Methoxymethyl-2,5-dimethylbenzophenone
Uniqueness
3’-Azetidinomethyl-2,5-dimethylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-7-8-15(2)18(11-14)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAXWFWVXVLOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643258 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-73-8 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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